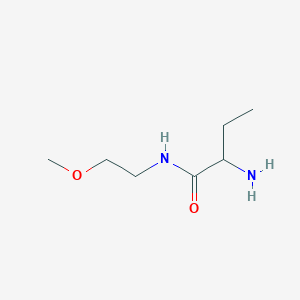

2-Amino-N-(2-methoxy-ethyl)-butyramide

Vue d'ensemble

Description

“2-Amino-N-(2-methoxy-ethyl)-butyramide” is a chemical compound . Its empirical formula is C5H13ClN2O2 and its molecular weight is 168.62 . It is provided by Sigma-Aldrich for early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

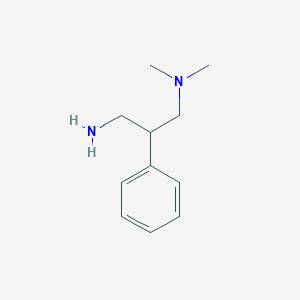

The molecular structure of “2-Amino-N-(2-methoxy-ethyl)-butyramide” can be represented by the SMILES stringCOCCNC(CN)=O.Cl . This indicates that the compound contains a methoxyethyl group attached to an amino group, which is further attached to a butyramide group .

Applications De Recherche Scientifique

Cancer Therapeutics

2-Amino-N-(2-methoxy-ethyl)-butyramide: has been explored for its potential in improving the therapeutic efficacy of cancer treatments. It is considered in combinatorial methods to enhance the performance of certain chemotherapeutic agents, particularly bisantrene . This compound may play a role in reducing side effects and increasing the potency of cancer drugs.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. It’s particularly valuable in the early stages of drug discovery where novel compounds are being designed and synthesized .

Biotechnology Research

2-Amino-N-(2-methoxy-ethyl)-butyramide: is used in proteomics research within biotechnology. It serves as a precursor or an intermediate in the synthesis of peptides and proteins for various studies, including those related to enzyme functions and protein interactions .

Pharmaceutical Development

This compound is also significant in pharmaceutical research, where it’s used in the development of new drugs. Its properties are beneficial in the formulation of compounds with potential therapeutic effects .

Chemical Property Analysis

The chemical properties of 2-Amino-N-(2-methoxy-ethyl)-butyramide are crucial for its application in research. Understanding its molecular structure, weight, and other chemical characteristics is essential for its use in various scientific studies .

Safety and Handling

Safety data sheets for 2-Amino-N-(2-methoxy-ethyl)-butyramide provide important information regarding its handling, storage, and disposal. This is vital for maintaining a safe research environment and is a standard practice in any laboratory setting .

Patent Applications

The compound’s potential has been recognized in patent applications, where it’s mentioned in the context of novel formulations and therapeutic methods. This highlights its importance and versatility in scientific research and drug development .

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-N-(2-methoxyethyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-3-6(8)7(10)9-4-5-11-2/h6H,3-5,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSLRCUESVQPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCCOC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-(2-methoxy-ethyl)-butyramide | |

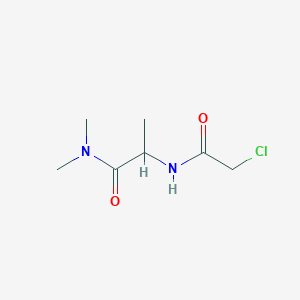

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-5-chlorobenzo[b]furan-3(2H)-one](/img/structure/B1371072.png)

![tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B1371076.png)